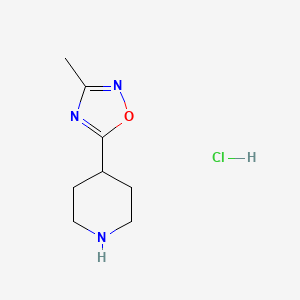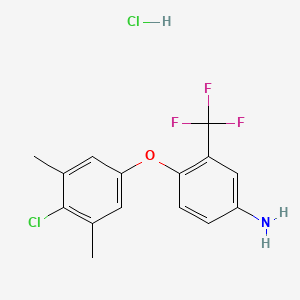
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride, also known as TFMPA, is an organic compound that is used in scientific research, primarily in the fields of biochemistry and physiology. It is a white, crystalline powder that is soluble in water and ethanol, and has a melting point of 230-232°C. TFMPA is used in a wide range of laboratory experiments, and its versatility and efficacy have made it a popular compound for many researchers.
Scientific Research Applications
Potential in Pesticide Development
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to 4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride, have been characterized by X-ray powder diffraction and are identified as potential pesticides. This research indicates the compound's relevance in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2011).
Nonlinear Optical Materials
A study on derivatives of 4-chloro-3-(trifluoromethyl)aniline, closely related to the compound , suggests its potential utility in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Raman techniques, along with theoretical computations, highlight its properties conducive to NLO applications (Revathi et al., 2017).
Liquid Crystal Research
Research on derivatives of 4-octyloxy-N-(benzylidene)aniline, which share structural similarity, shows the development of stable smectic B and A phases in liquid crystals. These studies are significant for understanding the effects of terminal trifluoromethylation on liquid crystalline properties, potentially applicable to the compound (Miyajima et al., 1995).
Synthesis and Characterization in Chemical Reactions
The synthesis and characterization of related compounds like 3,5-dimethyl-4-hydroxy aniline hydrochloride have been explored for various applications. This includes the study of pentazole anion synthesized from similar compounds, indicating the broad chemical utility of these anilines (Xu Bing-tao et al., 2017).
Fluorescent Properties in Polymeric Films
New o-hydroxy Schiff bases, structurally related to the compound , have been synthesized for potential use in polymeric films with fluorescent properties. This research provides insights into the application of similar aniline derivatives in advanced material science (Buruianǎ et al., 2005).
Dendrimer Synthesis
The use of related aniline compounds in the synthesis of novel dendrimers, which are highly branched, star-shaped macromolecules, has been explored. This research demonstrates the compound's potential in the field of supramolecular chemistry (Morar et al., 2018).
Pesticide Synthesis
A study on the synthesis of novel pesticides, utilizing related aniline compounds as intermediates, shows the chemical's importance in the development of new, efficient pesticides (Liu An-chan, 2015).
properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO.ClH/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(20)7-12(13)15(17,18)19;/h3-7H,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHNEDUIUUUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride | |
CAS RN |
1185297-34-0 | |
| Record name | Benzenamine, 4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



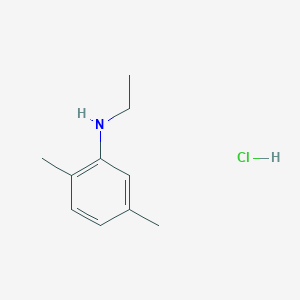
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)
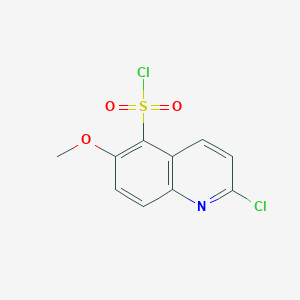
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
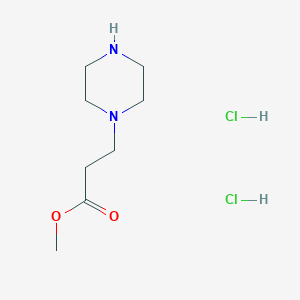
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

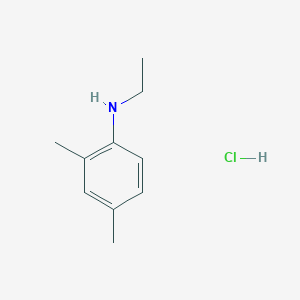
![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)
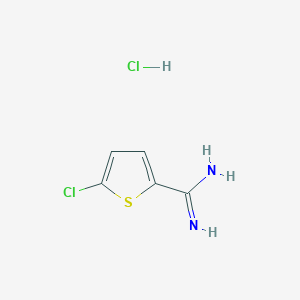
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)
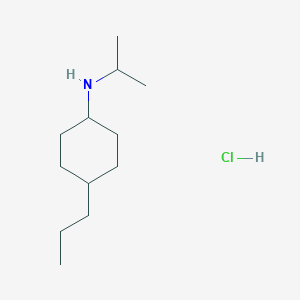
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
